3,6-dimethyl-N-(2-methylquinolin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DIMETHYL-N~4~-(2-METHYL-4-QUINOLYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 3,6-DIMETHYL-N~4~-(2-METHYL-4-QUINOLYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the quinolyl group: This step often involves a coupling reaction using a quinoline derivative.
Functionalization with the carboxamide group: This can be done through an amidation reaction using suitable reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3,6-DIMETHYL-N~4~-(2-METHYL-4-QUINOLYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
3,6-DIMETHYL-N~4~-(2-METHYL-4-QUINOLYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: It is investigated for its potential as a therapeutic agent in drug development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-DIMETHYL-N~4~-(2-METHYL-4-QUINOLYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, inhibiting or activating their functions, and thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3,6-DIMETHYL-N~4~-(2-METHYL-4-QUINOLYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Indole derivatives: These compounds also have a heterocyclic structure and are known for their biological activities.
Quinoline derivatives: These compounds share the quinoline moiety and have similar applications in medicinal chemistry.
Pyrazole derivatives: These compounds have a similar core structure and are studied for their potential therapeutic properties.
The uniqueness of 3,6-DIMETHYL-N~4~-(2-METHYL-4-QUINOLYL)-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C25H21N5O |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3,6-dimethyl-N-(2-methylquinolin-4-yl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H21N5O/c1-15-13-20(23-17(3)29-30(24(23)27-15)18-9-5-4-6-10-18)25(31)28-22-14-16(2)26-21-12-8-7-11-19(21)22/h4-14H,1-3H3,(H,26,28,31) |
InChI Key |
ULJANDQFSYXVIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=CC(=NC5=CC=CC=C54)C |
Origin of Product |
United States |
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